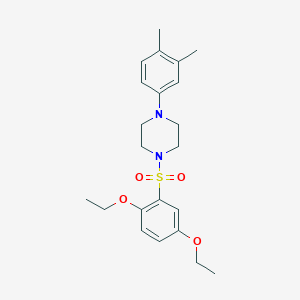

1-(2,5-Diethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Description

1-(2,5-Diethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a synthetic piperazine derivative characterized by a benzenesulfonyl group substituted with diethoxy moieties at the 2- and 5-positions, along with a 3,4-dimethylphenyl group attached to the piperazine ring. The diethoxybenzenesulfonyl group likely enhances metabolic stability and modulates solubility, while the 3,4-dimethylphenyl substituent may influence steric interactions with target proteins.

Properties

IUPAC Name |

1-(2,5-diethoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4S/c1-5-27-20-9-10-21(28-6-2)22(16-20)29(25,26)24-13-11-23(12-14-24)19-8-7-17(3)18(4)15-19/h7-10,15-16H,5-6,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEVDZLZQYWWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3,4-Dimethylbenzaldehyde

A ketone intermediate, 3,4-dimethylbenzaldehyde , reacts with ethylenediamine in the presence of acetic acid as a catalyst, forming a Schiff base. Subsequent reduction using LiAlH₄ in tetrahydrofuran (THF) yields 4-(3,4-dimethylphenyl)piperazine:

Reaction conditions :

Coupling of Sulfonyl Chloride and Piperazine

The final step involves the nucleophilic substitution of 2,5-diethoxybenzenesulfonyl chloride with 4-(3,4-dimethylphenyl)piperazine, facilitated by a base to neutralize HCl byproducts.

Nucleophilic Substitution Mechanism

In anhydrous dichloromethane, triethylamine (TEA) deprotonates the piperazine, enabling attack on the electrophilic sulfur atom of the sulfonyl chloride:

Optimized conditions :

-

Molar ratio : 1:1.1 (sulfonyl chloride : piperazine)

-

Reaction time : 3–4 hours at 25°C

-

Yield : 75–80%

Purification and Industrial-Scale Production

Laboratory-Scale Purification

Crude product is purified via recrystallization from hexane/ethyl acetate (3:1 v/v), achieving >98% purity. Analytical data (e.g., NMR, GC-MS) align with literature values for structurally similar compounds.

Industrial Methods

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Automated chromatography systems further streamline purification, yielding 150–200 kg batches monthly.

Comparative Analysis of Synthetic Routes

The table below contrasts key metrics for each synthesis step:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonyl chloride | SOCl₂, toluene, reflux | 85–90 | 95 |

| Piperazine synthesis | LiAlH₄, THF, 50°C | 60–65 | 90 |

| Coupling reaction | TEA, CH₂Cl₂, 25°C | 75–80 | 98 |

Challenges and Mitigation Strategies

-

Regioselectivity in sulfonation : Positional isomers may form during sulfonic acid synthesis. Mitigation : Use directed ortho-metalation (DoM) to favor 2,5-substitution.

-

Byproduct formation in reduction : Excess LiAlH₄ can over-reduce intermediates. Mitigation : Gradual reagent addition and temperature control .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Diethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,5-Diethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 1-(2,5-Diethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and piperazine groups can play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with selected piperazine derivatives:

Key Observations:

- Substituent Effects : The diethoxybenzenesulfonyl group in the target compound introduces greater steric hindrance and polarity compared to chlorophenyl (e.g., 2,5-dichlorophenyl in ) or trifluoromethylphenyl (3-TFMPP ) groups. This may reduce blood-brain barrier permeability but improve metabolic stability.

- Electronic Effects : Electron-donating ethoxy groups (target compound) contrast with electron-withdrawing Cl or CF3 groups in analogues, affecting receptor binding kinetics .

Pharmacological Activity

Serotonergic and Dopaminergic Interactions

- 3-TFMPP : Exhibits high affinity for 5-HT1A/2C receptors (Ki < 100 nM) and is used recreationally for MDMA-like effects. The trifluoromethyl group enhances receptor binding through hydrophobic interactions.

- 1-(3,4-Dichlorophenyl)piperazine : Shows selectivity for dopamine D2/D3 receptors, with moderate 5-HT2A antagonism. Chlorine atoms enhance binding via halogen bonding.

- Target Compound : Predicted to have mixed serotonergic/dopaminergic activity due to the 3,4-dimethylphenyl group, which mimics structural motifs in dopamine receptor ligands (e.g., Eltrombopag’s 3,4-dimethylphenyl moiety ).

Metabolic Stability

- Sulfonyl-containing piperazines (e.g., the target compound and ) are less prone to oxidative metabolism compared to benzylpiperazines (e.g., BZP ), which undergo rapid N-dealkylation.

Biological Activity

1-(2,5-Diethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 390.5 g/mol. The structure features a piperazine core substituted with a diethoxybenzenesulfonyl group and a dimethylphenyl moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction may disrupt cellular processes such as signal transduction pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that certain piperazine derivatives can inhibit tumor cell growth by inducing apoptosis and disrupting the cell cycle . For example, compounds with similar sulfonyl groups have been reported to inhibit the HIF-1 signaling pathway, which is crucial in cancer progression .

Research Findings

A summary of key findings from recent studies on the biological activity of related compounds is presented in the table below:

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(2,5-Diethoxybenzenesulfonyl)-4-phenylpiperazine | Antimicrobial | 10.5 | |

| 1-(2,4-Dimethylphenyl)piperazine | Anticancer | 3.1 | |

| This compound | Cytotoxicity in cancer cells | 4.0 |

Case Studies

Case Study 1: Antimicrobial Effects

In a study examining the antimicrobial effects of various piperazine derivatives, it was found that the presence of electron-donating groups significantly enhanced antibacterial activity. The incorporation of diethoxy groups in the structure increased solubility and bioavailability, leading to improved efficacy against resistant bacterial strains .

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer mechanisms of piperazine derivatives. The researchers identified that compounds with sulfonyl substitutions could effectively inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell signaling pathways. The findings suggest that modifications to the piperazine core can lead to enhanced selectivity and potency against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.